![molecular formula C14H14N2O4S2 B2521370 2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide CAS No. 941959-82-6](/img/structure/B2521370.png)
2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide
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Overview
Description
2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide is a chemical compound that has been attracting attention. The thiophene nucleus, a key component of this compound, is recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the reaction of enaminones with different nucleophiles and electrophiles . For instance, a series of benzo[b]thiophene-2-carboxamide derivatives were designed and synthesized for STING-agonistic activity evaluation .Molecular Structure Analysis
The molecular formula of 2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide is C18H20N2O4S2, and it has a molecular weight of 392.49. The structure of this compound and similar thiophene derivatives often includes a sulfur-containing bicyclic ring .Chemical Reactions Analysis
Thiophene derivatives, including 2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide, can undergo various chemical reactions. For example, enaminone was coupled with the diazonium salt of 3-amino-1,2,4-triazole in pyridine to yield a related compound .Scientific Research Applications
- Anticancer Properties : Thiophene derivatives exhibit promising anticancer activity. Researchers explore their potential as novel chemotherapeutic agents by targeting specific pathways in cancer cells .
- Anti-Inflammatory Effects : The thiophene ring system contributes to anti-inflammatory properties. Compounds like “2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide” may modulate inflammatory responses .
- Antimicrobial Activity : Thiophenes have demonstrated antimicrobial effects. Investigating their mechanism of action and optimizing their structure could lead to new antibiotics .
- Cardiovascular Applications : Some thiophene derivatives possess antihypertensive and anti-atherosclerotic properties. These compounds may contribute to cardiovascular health .
Organic Electronics and Material Science
Thiophenes play a crucial role in various technological applications:
- Organic Semiconductors : Thiophene-based molecules are essential components in organic semiconductors. Their unique electronic properties make them suitable for organic field-effect transistors (OFETs) and solar cells .
- Organic Light-Emitting Diodes (OLEDs) : Incorporating thiophene-containing compounds into OLEDs enhances their performance. These materials emit light efficiently, making them valuable for display technologies .
Industrial Chemistry
Thiophene derivatives find applications beyond the lab:
- Corrosion Inhibitors : Industries use thiophenes as corrosion inhibitors to protect metal surfaces from degradation .
Synthetic Methods
Various synthetic routes lead to thiophene derivatives:
- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for obtaining thiophene derivatives. These reactions allow the construction of diverse structures .
For more in-depth information, you can refer to the research articles cited below:
Mechanism of Action
properties
IUPAC Name |
2-[(4-ethylsulfonylbenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-2-22(19,20)10-5-3-9(4-6-10)13(18)16-14-11(12(15)17)7-8-21-14/h3-8H,2H2,1H3,(H2,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBURPZKMAYRTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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